Propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15627615
InChI: InChI=1S/C24H24FNO3S/c1-13(2)29-24(28)21-14(3)26-18-11-16(20-5-4-10-30-20)12-19(27)23(18)22(21)15-6-8-17(25)9-7-15/h4-10,13,16,22,26H,11-12H2,1-3H3
SMILES:
Molecular Formula: C24H24FNO3S
Molecular Weight: 425.5 g/mol

Propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15627615

Molecular Formula: C24H24FNO3S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Specification

Molecular Formula C24H24FNO3S
Molecular Weight 425.5 g/mol
IUPAC Name propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C24H24FNO3S/c1-13(2)29-24(28)21-14(3)26-18-11-16(20-5-4-10-30-20)12-19(27)23(18)22(21)15-6-8-17(25)9-7-15/h4-10,13,16,22,26H,11-12H2,1-3H3
Standard InChI Key LNQPVILKDZBTBG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)F)C(=O)OC(C)C

Introduction

Propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a thiophenyl moiety in this compound suggests it may exhibit interesting pharmacological properties.

Synthesis

The synthesis of Propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-component reaction. The starting materials include 3,5-cyclohexanedione, 4-fluorobenzaldehyde, malononitrile, and 4-(dimethylamino)pyridine as a catalyst, which are refluxed in ethanol. After the reaction, the product is purified through filtration and washing steps.

Potential Applications

Research on the interaction of this compound with biological targets is crucial for understanding its pharmacodynamics and pharmacokinetics. Its unique structural features, including the fluorophenyl and thiophenyl groups, may enhance its interaction with biological targets compared to other similar compounds.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-Methyl 3-propyl 4-(2-fluorophenyl) - 1H-pyrroleContains a pyrrole ringAntimicrobial
Ethyl 6-methyl 3-benzoylquinolineBenzoyl substitutionAnticancer
Propanamide derivativesAmide functional groupAnti-inflammatory
Propan-2-yl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateFluorophenyl and thiophenyl groupsPotential therapeutic applications

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